
7-iodo-N,N-dimethyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-iodo-N,N-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of an iodine atom at the 7th position and a dimethylamino group at the 2nd position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine typically involves the iodination of N,N-dimethyl-9H-fluoren-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the fluorene ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve a scalable and chromatography-free synthesis route. This approach ensures high yield and purity of the final product, making it suitable for large-scale applications. The process may include steps such as Grignard reactions, reduction, or direct arylation to introduce the iodine atom into the fluorene ring.
Chemical Reactions Analysis
Types of Reactions
7-iodo-N,N-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-iodo-N,N-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of new materials with unique optical and electronic characteristics.
Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents with various biological activities.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of charge carriers within the device. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-amine, N,N-dimethyl-: Lacks the iodine atom, resulting in different chemical and physical properties.
7-Iodo-9,9-dimethyl-N,N-diphenyl-9H-fluoren-2-amine: Contains additional phenyl groups, which may alter its electronic properties and applications.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Features two fluorene units, providing different structural and functional characteristics.
Uniqueness
7-iodo-N,N-dimethyl-9H-fluoren-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.
Properties
CAS No. |
677746-26-8 |
|---|---|
Molecular Formula |
C15H14IN |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
7-iodo-N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14IN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
LUYQDPJBBWMZIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



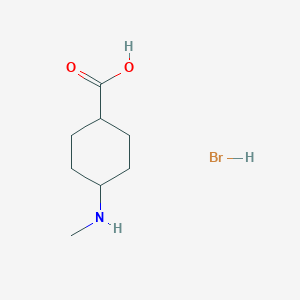
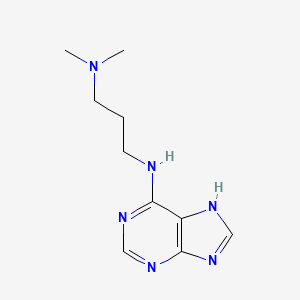
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
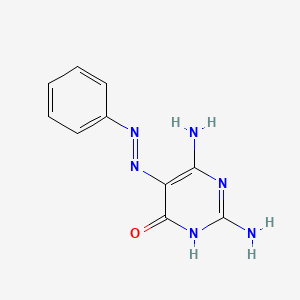
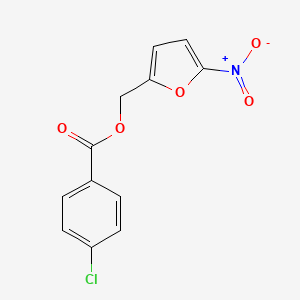
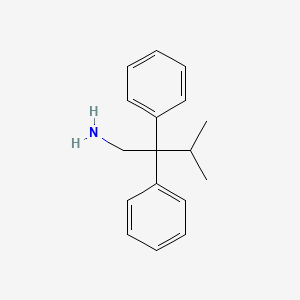
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)

![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
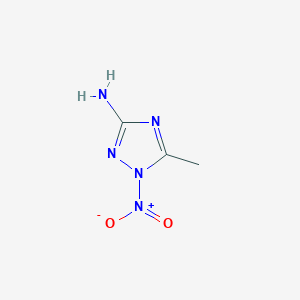
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
